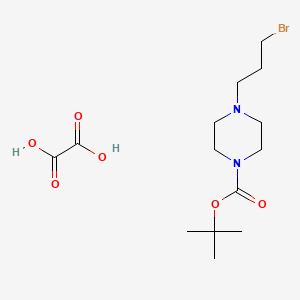
3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H27FN4OS and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Radiolabelling
- Synthesis for PET Radiotracer : This compound and its analogs have been synthesized for potential use as PET (Positron Emission Tomography) radiotracers, specifically for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Molecular Interaction Studies
- Antagonist for CB1 Cannabinoid Receptor : Some variants of this compound act as potent and selective antagonists for the CB1 cannabinoid receptor. Their molecular interactions with the CB1 receptor have been studied using methods like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) (Shim et al., 2002).
Anticancer Properties
- Aurora Kinase Inhibition : Derivatives of this compound have been studied for their potential in inhibiting Aurora A, which might be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antituberculosis Activity
- Mycobacterium Tuberculosis GyrB Inhibitors : Analogs of this compound have shown promise as inhibitors against Mycobacterium tuberculosis GyrB, a crucial enzyme for the bacteria’s DNA replication, thus offering a pathway for antituberculosis drugs (Jeankumar et al., 2013).
Drug Development and Binding Affinity Studies
Development of Medical Imaging Tracers : The compound and its variants have been studied for their binding affinity to cannabinoid receptors, with the aim of developing PET ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).
Binding Studies in Mouse Brain : Studies have been conducted on analogs of this compound for binding in vivo to mouse brain cannabinoid CB1 receptors, providing insights into the brain’s receptor distribution and functioning (Gatley et al., 1996).
Structure-Activity Relationships
- Structural Requirements for CB1 Receptor Antagonistic Activity : Research on structure-activity relationships has identified key structural components necessary for potent and selective CB1 receptor antagonistic activity, aiding in the development of pharmacological probes and therapeutic compounds (Lan et al., 1999).
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4OS/c1-25-20(12-19(24-25)16-2-4-17(22)5-3-16)21(27)23-13-15-6-9-26(10-7-15)18-8-11-28-14-18/h2-5,12,15,18H,6-11,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRDRNNBRAXUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
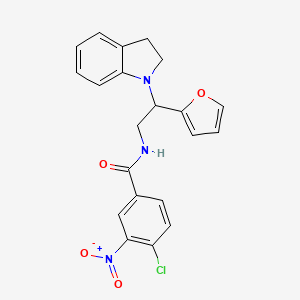
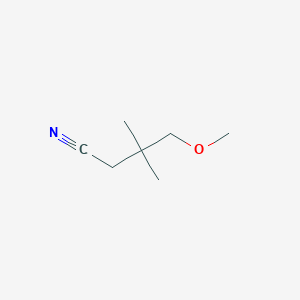
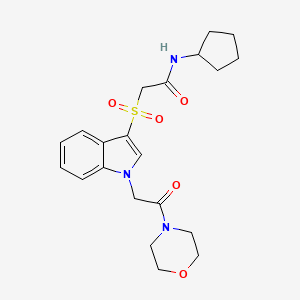
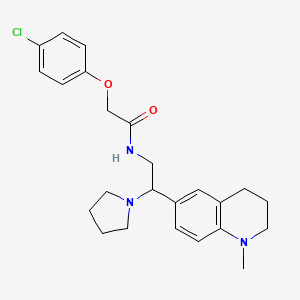
![1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol](/img/structure/B2609084.png)
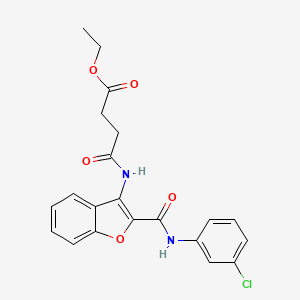

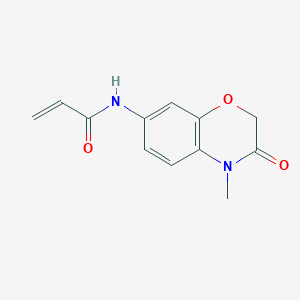

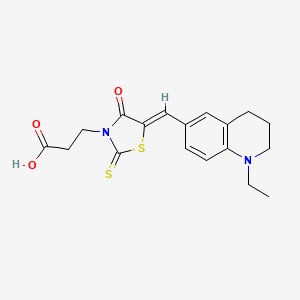


![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)
